Defensin-C
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ATCDLLSGFGVGDSACAAHCIARRNRGGYCNAKKVCVCRN |
Origin of Product |
United States |
Nomenclature and Classification of Defensin C
Defensin (B1577277) Superfamilies: Cis-defensins and Trans-defensins
Defensins are broadly categorized into two evolutionarily distinct superfamilies: cis-defensins and trans-defensins. nih.govnih.gov This classification is based on the orientation of their disulfide bonds, secondary structure, tertiary structure similarities, and precursor gene sequences. nih.gov
Cis-defensins : In this superfamily, the two most conserved disulfide bonds link a beta-strand to the same alpha-helix. wikipedia.org This arrangement results in two parallel disulfide bonds. nih.gov Cis-defensins are found in invertebrates, plants, and fungi. nih.govwikipedia.org
Trans-defensins : Conversely, in the trans-defensin superfamily, the two most conserved disulfide bonds connect a beta-strand to different secondary structure elements, leading to two opposing disulfide bonds. nih.govwikipedia.org This group includes defensins found in vertebrates, including humans, as well as some invertebrates. nih.govwikipedia.org
| Feature | Cis-defensins | Trans-defensins |
|---|---|---|
| Disulfide Bond Orientation | Two parallel disulfide bonds linking a beta-strand to the same alpha-helix. nih.govwikipedia.org | Two opposing disulfide bonds linking a beta-strand to different secondary structure elements. nih.govwikipedia.org |
| Organismal Distribution | Invertebrates, plants, fungi. nih.govwikipedia.org | Vertebrates (including humans), some invertebrates. nih.govwikipedia.org |
Categorization of Defensin-C within Alpha, Beta, or Theta Subfamilies
The term "this compound" logically refers to defensins belonging to the cis-defensin superfamily. The classification into alpha (α), beta (β), and theta (θ) subfamilies is a characteristic of the trans-defensin superfamily, and therefore does not apply to this compound (cis-defensins). nih.govebi.ac.uk
Mammalian defensins, which are part of the trans-defensin superfamily, are categorized into these three subfamilies based on their size and the specific pattern of their disulfide bonds. ebi.ac.uk
Alpha-defensins : Found in humans, monkeys, and some rodents, they are abundant in neutrophils and Paneth cells of the small intestine. ebi.ac.uk
Beta-defensins : Present in all mammalian species explored, they are often produced by epithelial cells. ebi.ac.uk
Theta-defensins : These are cyclic peptides that have so far only been identified in primate phagocytes. ebi.ac.ukresearchgate.net
Since this compound is a cis-defensin, it is not further categorized into the alpha, beta, or theta subfamilies.
Unique Structural and Genomic Features Defining this compound
The defining characteristics of this compound are the unique structural and genomic features of the cis-defensin superfamily.
Structural Features:
The hallmark of this compound (cis-defensins) is the cysteine-stabilized alpha-helix/beta-sheet (CSαβ) motif. nih.gov This conserved three-dimensional structure consists of:
An α-helix. plos.org
A triple-stranded, antiparallel β-sheet. plos.org
These elements are connected by three or four highly conserved disulfide bonds. wikipedia.org
| Structural Element | Description |
|---|---|
| Core Motif | Cysteine-stabilized alpha-helix/beta-sheet (CSαβ). nih.gov |
| Secondary Structures | One α-helix and a triple-stranded antiparallel β-sheet. plos.org |
| Disulfide Bonds | Three or four conserved disulfide bonds stabilizing the structure. wikipedia.org |
| Functional Motif | Conserved γ-core motif (GXCX3-9C) within the β2-β3 loop. plos.org |
Genomic Features:
The genes encoding this compound are highly polymorphic. wikipedia.org In plants, defensin genes are often present in multiple copies within the genomes of angiosperms and gymnosperms. nih.gov The evolution of plant defensins is thought to have been driven by gene duplication events. The diversity in the primary sequences of these peptides, despite their structural similarity, points to a divergent evolution from a common ancestor, allowing for a wide array of specific functions. plos.org
Structural Biology and Conformation of Defensin C
Primary Sequence Analysis and Cysteine Motif Conservation in Defensin-C
This compound from Aedes aegypti is a protein composed of 99 amino acids in its precursor form, which is processed into a mature peptide. uniprot.org Primary sequence analysis of defensins across different organisms reveals a conserved pattern of cysteine residues, although the intervening sequences can vary considerably. pnas.orgmdpi.comasm.org Insect defensins, including this compound, typically contain six conserved cysteines that are crucial for forming disulfide bonds. frontiersin.org Some defensins, like drosomycin, a plant defensin (B1577277), can have eight cysteines. frontiersin.org The spacing and arrangement of these cysteine residues define characteristic motifs within different defensin families. asm.org For instance, a common cysteine motif in classical defensins is CX{4,25}CX{2,12}CX{3,4}CX{3,17}CX{4,32}CXCX{1,6}C, where C represents cysteine and X is any amino acid, with the numbers in braces indicating variable lengths of the intervening sequences. mdpi.com In S. lycopersicum, defensin-like sequences with an 8-cysteine motif have been identified. mdpi.com The primary sequence, particularly the distribution of basic and acidic residues, can influence the net charge of defensins, which is relevant to their interaction with negatively charged microbial membranes. mdpi.com
Disulfide Bond Topology and Its Contribution to this compound Fold Stability
A defining feature of defensins is the presence of multiple intramolecular disulfide bonds formed between conserved cysteine residues. researchgate.netacs.org These disulfide bridges are critical for stabilizing the compact, globular three-dimensional structure of defensins and are essential for certain biological activities, such as receptor binding for chemotaxis. acs.orgnih.govpnas.org The topology, or connectivity, of these disulfide bonds is a key characteristic that distinguishes different defensin families. researchgate.netnih.gov For example, in human α-defensins, the disulfide bridges connect Cys1-Cys6, Cys2-Cys4, and Cys3-Cys5, while in human β-defensins, the connectivity is Cys1-Cys5, Cys2-Cys4, and Cys3-C6. researchgate.netacs.orgnih.gov Insect defensins, including this compound, typically have three disulfide bonds. frontiersin.orgresearchgate.net In plant defensins, which often have eight cysteines, four conserved disulfide bonds link secondary structure elements. mdpi.comwikipedia.org The disulfide bonds in plant defensins connect C1-C8 (N-terminus to C-terminus), C2-C5 (loop L3 to beta-strand β2), and C3-C6 and C4-C7 (tethering helix H1 to beta-strand β3). mdpi.com The tight arrangement of secondary structural elements by disulfide bonds contributes to the high stability of defensins against heat and proteases. frontiersin.org
Three-Dimensional Structural Characterization of this compound (e.g., α-helix, β-sheet formation)
Defensins, despite sequence variations, share a common core three-dimensional fold known as the cysteine-stabilized αβ (CSαβ) motif. frontiersin.orgmdpi.comwikipedia.orgresearchgate.net This fold typically consists of a triple-stranded antiparallel β-sheet packed against an α-helix. oup.comoup.comfrontiersin.orgmdpi.comwikipedia.orgnih.govmdpi.comresearchgate.netplos.org The disulfide bonds stabilize this arrangement. researchgate.net In insect defensins, the structure involves an α-helix and antiparallel β-sheets. frontiersin.org Two disulfide bonds connect the C-terminal β-sheet and the α-helix, while the third connects the N-terminal loop with the second β-sheet. frontiersin.org Plant defensins also exhibit this CSαβ fold, with an α-helix running parallel to a triple-stranded β-sheet, stabilized by four disulfide bonds. mdpi.commdpi.comwikipedia.orgmdpi.com The globular structures of defensins contribute to their resistance to degradation. wikipedia.org Structural studies using techniques like NMR spectroscopy and X-ray crystallography have revealed the precise arrangement of these secondary structures and disulfide bonds in various defensins. nih.govnih.govmdpi.comresearchgate.net
Structural Comparison of this compound with Other Defensin Analogs
Structural comparisons of this compound with other defensin analogs reveal both conserved features and variations. Defensins are broadly classified into two superfamilies: cis-defensins and trans-defensins, based on their secondary structure orientation, cysteine motifs, disulfide bond connectivities, and tertiary structure similarities. oup.comnih.govwikipedia.org Insect defensins, including this compound, belong to the cis-defensin superfamily, which also includes plant and fungal defensins. oup.comfrontiersin.orgwikipedia.orgwikipedia.org Vertebrate defensins (α- and β-defensins) belong to the trans-defensin superfamily. oup.comfrontiersin.orgwikipedia.orgwikipedia.org Despite the low primary sequence identity between these superfamilies, they exhibit remarkable convergence in their tertiary structures, featuring a β-sheet packed against an α-helix, stabilized by disulfide bridges. oup.comoup.comnih.gov However, the order of secondary structure elements in the primary sequence can differ between these superfamilies. oup.com Within the cis-defensin superfamily, insect and plant defensins share the CSαβ fold. mdpi.comwikipedia.org While insect defensins typically have three disulfide bonds, plant defensins commonly have four. frontiersin.orgmdpi.comwikipedia.org Some defensins, like "big defensin" from the horseshoe crab, exhibit a novel structure where the C-terminal domain adopts a β-defensin-like structure, and the N-terminal domain forms a unique globular conformation. rcsb.org These comparisons highlight the common structural principles underlying defensin function while also illustrating the diversity that has evolved within this peptide family.
Biosynthesis, Processing, and Regulation of Defensin C Expression
Gene Organization and Genomic Locus of Defensin-C
Defensin (B1577277) genes are often found clustered in the genome. In humans, clusters of alpha- and beta-defensin genes are located on chromosome 8p23. academie-sciences.frresearchgate.net While alpha-defensin gene organization can be highly variable, beta-defensin gene clusters tend to be more conserved. asm.orgphysiology.org Defensin genes typically have a characteristic two-exon structure. physiology.orgapsnet.org The first exon commonly encodes a signal peptide, while the second exon contains the sequence for the mature defensin peptide, including the cysteine-rich region. physiology.orgapsnet.org
Transcriptional Regulation of this compound Gene Expression
The expression of beta-defensins, including this compound (often studied through human beta-defensin 2, hBD-2, as a representative inducible beta-defensin), is primarily regulated at the transcriptional level. nih.gov Unlike some alpha-defensins which can be constitutively expressed, the expression of inducible beta-defensins is often triggered by external stimuli. nih.govresearchgate.net
Role of Transcription Factors (e.g., NF-κB, AP-1)
The promoter regions of defensin genes contain binding sites for key cellular transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1). mdpi.com These transcription factors play a critical role in mediating the transcriptional induction of defensin genes in response to various stimuli. asm.orgnih.gov Studies have shown that functional binding sites for both NF-κB and AP-1 in the promoter are required for the induction of certain beta-defensins, such as hBD-2. nih.gov NF-κB is a transcription factor family heavily involved in immune and inflammatory responses. mdpi.comresearchgate.net AP-1 is another transcription factor that contributes to the activation of numerous innate immune responses, often in conjunction with NF-κB. asm.org
Influence of Microbial Insults and Inflammatory Cytokines on this compound Induction
Microbial insults and inflammatory cytokines are potent inducers of this compound expression. nih.govresearchgate.net Exposure to bacteria, bacterial products like lipopolysaccharide (LPS), or viral signals can significantly upregulate defensin synthesis and release. mdpi.comnih.gov Pro-inflammatory cytokines, such as Interleukin-1beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), also stimulate defensin production. mdpi.commdpi.com The induction of defensins by these stimuli is often mediated through signaling pathways that activate transcription factors like NF-κB and AP-1. mdpi.commdpi.commedicaljournals.se For instance, the IL-17 family of cytokines, often secreted by immune cells like T helper cells, macrophages, and dendritic cells, can induce the expression of genes like hBD-2, sometimes in conjunction with TNF-alpha and IL-1. mdpi.com
Post-Translational Modifications and Maturation Pathways of this compound
Defensins are synthesized as precursor proteins that undergo processing during maturation and trafficking. researchgate.netnih.gov These precursors typically contain an N-terminal endoplasmic reticulum (ER) signal sequence, a pro-segment, and the mature peptide sequence. researchgate.netnih.gov The signal peptide is usually cleaved rapidly, yielding a pro-defensin. researchgate.net The pro-fragment is thought to help neutralize the positive charge of the mature defensin, potentially reducing toxicity to host cells. researchgate.net Beta-defensins generally have shorter pro-segments compared to alpha-defensins. researchgate.net
Proteolytic processing is a crucial post-translational modification for regulating defensin activity. nih.govnih.gov While the exact maturation pathways can vary depending on the specific defensin and the cell type, cleavage of the prodomain is often required for full activation. nih.govnih.gov For example, in mice, Paneth cell alpha-defensins (cryptdins) are activated by matrix metalloproteinase-7 (MMP-7) which cleaves the prodomain before secretion. nih.govnih.gov The native three-dimensional structure of defensins is thought to protect the mature peptides from further proteolytic degradation by enzymes like MMP-7. nih.gov Other post-translational modifications, such as ADP-ribosylation and phosphorylation, have also been observed in some defensins, which can influence their activity and function. nih.gov
Mechanisms of this compound Secretion and Storage within Host Cells
Defensins are typically targeted to the secretory pathway due to the presence of an N-terminal signal peptide. nih.govgoogle.com Once processed, the mature defensin is secreted. nih.gov The mechanisms of secretion and storage can differ depending on the cell type and defensin class. Some cells, such as neutrophils, store high concentrations of antimicrobial peptides, including alpha-defensins, in granules. academie-sciences.frplos.orgnih.gov These granules are then released upon appropriate stimulation. academie-sciences.fr
Epithelial cells, which are primary producers of beta-defensins like this compound, also secrete these peptides. mdpi.complos.org While alpha-defensin expression is often regulated at the level of secretion, beta-defensin expression is primarily controlled transcriptionally, and they are believed to be cleaved by signal peptidase as they are secreted. nih.govfrontiersin.org The storage of beta-defensins in epithelial cells may involve mechanisms to prevent inappropriate release and potential cytotoxicity. plos.org
Mechanisms of Action of Defensin C
Interaction with Microbial Membranes
A primary mechanism by which cationic antimicrobial peptides, including defensins, exert their effects is through the disruption of anionic microbial membranes. tandfonline.comoup.com This interaction is driven by electrostatic forces between the positively charged amino acids of defensins and the negatively charged components present on the surface of microbial membranes. tandfonline.comoup.com Bacterial membranes, for instance, are rich in negatively charged phospholipids (B1166683) like phosphatidylglycerol and cardiolipin, as well as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. tandfonline.comoup.com These components are often absent or less prevalent in mammalian cell membranes, contributing to the selective toxicity of defensins towards microbes. tandfonline.comoup.com Following initial electrostatic attraction, hydrophobic interactions between the amphipathic domains of defensins and the membrane phospholipids further facilitate membrane binding and insertion. frontiersin.orgfrontiersin.org
Models of Membrane Permeabilization
Several models have been proposed to describe how antimicrobial peptides, including defensins, permeabilize microbial membranes. The most commonly accepted models include the barrel-stave model, the toroidal pore model, and the carpet model. tandfonline.comfrontiersin.orgmdpi.com
Barrel-stave model: In this model, peptides insert perpendicularly into the lipid bilayer, aggregating to form a pore that resembles a barrel, with the peptides forming the staves. tandfonline.commdpi.com The hydrophobic faces of the peptides interact with the lipid acyl chains, while the hydrophilic faces line the aqueous pore. mdpi.com
Toroidal pore model: This model suggests that peptides insert into the membrane and induce curvature strain, leading to the formation of a pore lined by both the peptides and the headgroups of the lipids. tandfonline.comfrontiersin.orgmdpi.com Toroidal pores are often described as more dynamic and disordered than barrel-stave pores. mdpi.com
Carpet model: In this mechanism, peptides initially bind parallel to the membrane surface, covering it like a carpet. tandfonline.comnih.gov Once a threshold concentration is reached, the accumulation of peptides disrupts the membrane integrity, potentially through a detergent-like effect or by inducing the formation of transient pores. tandfonline.comfrontiersin.orgnih.gov
While these models provide frameworks for understanding membrane disruption, the specific mechanism employed by a given defensin (B1577277) can vary depending on the peptide and the target membrane. tandfonline.com Some studies suggest that certain defensins may not strictly adhere to these classical models, and other mechanisms, such as the formation of oligomeric assemblies, may be involved. pnas.org
Role of Electrostatic Interactions and Amphipathicity in Membrane Binding
Electrostatic interactions play a crucial role in the initial binding of defensins to negatively charged microbial membranes. oup.comfrontiersin.org The presence of positively charged amino acid residues, such as lysine (B10760008) and arginine, in defensins facilitates this attraction. frontiersin.orgnih.gov The distribution of these positive charges, often clustered in specific regions of the peptide, is important for interaction with negatively charged phospholipid head groups and other anionic membrane components. frontiersin.orgnih.gov
Amphipathicity, the property of having both hydrophobic and hydrophilic regions, is also essential for defensin-membrane interactions. frontiersin.orgacs.orgmdpi.com Defensins typically have an amphipathic structure, with hydrophobic amino acid side chains and clusters of positively charged residues. frontiersin.org This allows them to interact with both the negatively charged head groups and the hydrophobic fatty acid chains of the lipid bilayer. frontiersin.org The orientation of the peptide on the membrane surface is influenced by its amphipathicity and the specific lipid composition of the membrane. frontiersin.org The amphipathic structure, often stabilized by disulfide bonds, is considered critical for membrane permeabilization and antimicrobial activity. oup.com Studies have shown that the balance between positively charged and hydrophobic regions on the peptide surface can influence both antimicrobial activity and selectivity towards microbial cells over mammalian cells. acs.org
Interaction with Intracellular Targets in Microorganisms
Beyond membrane disruption, some defensins can penetrate the microbial cell membrane and interact with intracellular targets, interfering with essential cellular processes. frontiersin.orgtandfonline.comresearchgate.net These intracellular targets can include macromolecules such as DNA, RNA, and essential enzymes. frontiersin.orgresearchgate.net
Examples of intracellular mechanisms include the inhibition of DNA and RNA synthesis, thereby disrupting replication and transcription. tandfonline.commdpi.comresearchgate.net Some defensins have been reported to bind directly to DNA. tandfonline.commdpi.com Inhibition of protein synthesis by targeting ribosomes or other components of the translational machinery is another documented intracellular mechanism for some antimicrobial peptides, including certain defensins. tandfonline.commdpi.comresearchgate.net Furthermore, defensins can interfere with the function of crucial enzymes involved in various metabolic pathways. researchgate.netmdpi.com
Studies have indicated that some AMPs, including defensins like human neutrophil peptide-1 (HNP-1) and human alpha-defensin 5, can translocate into the cytoplasm of bacteria and affect intracellular functions. frontiersin.orgmdpi.com This suggests that their mechanism of action is not solely limited to membrane permeabilization, and intracellular targeting can significantly contribute to their antimicrobial efficacy. frontiersin.orgmdpi.com
Modulation of Microbial Cellular Processes
Some defensins have been shown to inhibit bacterial cell wall synthesis. mdpi.comunina.itresearchgate.net A notable mechanism involves targeting Lipid II, a crucial membrane-anchored precursor molecule required for peptidoglycan synthesis, a key component of the bacterial cell wall. frontiersin.orgunina.itresearchgate.net Fungal defensins, such as plectasin, have been reported to kill bacteria by binding to Lipid II. frontiersin.orgresearchgate.netmdpi.com
Inhibition of protein synthesis, as mentioned in the context of intracellular targets, directly modulates a vital cellular process. mdpi.comresearchgate.net By interfering with ribosomes or other elements of the protein synthesis machinery, defensins can halt the production of essential proteins required for growth and survival. researchgate.net
Furthermore, defensins can impact microbial metabolism. Studies have shown that defensins can induce changes in metabolic pathways, including those related to ATP production, cellular respiration, and carbon metabolism. nih.gov For example, treatment with certain defensins has been linked to alterations in the proteome of microorganisms, affecting proteins involved in these metabolic processes. nih.gov
Diverse Activities of Defensin-C Against Pathogens
Defensins exhibit a broad spectrum of activity against a wide range of pathogens, including bacteria, fungi, and viruses. wikipedia.orgtandfonline.comoup.comfrontiersin.org Their diverse mechanisms of action contribute to their effectiveness against different types of microorganisms. tandfonline.comoup.comfrontiersin.org
Antibacterial Activity
Defensins are well-documented for their potent antibacterial activity against both Gram-positive and Gram-negative bacteria. wikipedia.orgtandfonline.comoup.comfrontiersin.orgnih.govpeerj.com Their ability to interact with bacterial membranes, which differ significantly from mammalian cell membranes, is a key factor in their antibacterial efficacy. tandfonline.comoup.com
Studies have demonstrated the activity of various defensins against a range of bacterial species. For instance, human neutrophil peptides (HNPs) and human beta-defensins (hBDs) have shown broad-spectrum antibacterial activities against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria like Staphylococcus aureus. tandfonline.comfrontiersin.orgpeerj.com Some defensins are effective even against antibiotic-resistant strains. tandfonline.com
The antibacterial mechanism often involves membrane permeabilization, leading to depolarization and cell death. oup.commdpi.compeerj.com However, as discussed earlier, intracellular targeting and inhibition of essential processes like cell wall synthesis and protein synthesis also contribute to their antibacterial effects. frontiersin.orgmdpi.comresearchgate.netunina.itresearchgate.net The specific mechanisms and potency can vary depending on the defensin type and the target bacterium. tandfonline.com
Data from research studies highlight the minimum inhibitory concentrations (MICs) of defensins against various bacteria. For example, hBD-3 has shown high anti-staphylococcal activity, including against methicillin-resistant strains, with a reported MIC of 1 (0.5–4) mg/L. peerj.com Against E. coli, hBD-3 had an MIC of 4 (4–8) mg/L. peerj.com HNP-1 also demonstrated antibacterial activity against S. aureus and E. coli, with MICs of 4 (2–8) mg/L and 12 (4–32) mg/L, respectively. peerj.com
Here is a table summarizing some reported minimum inhibitory concentrations (MICs) of human defensins against selected bacterial strains:
| Defensin | Target Bacterium | MIC (mg/L) (Median and Interquartile Range) peerj.com |
| hBD-3 | Staphylococcus aureus | 1 (0.5–4) |
| hBD-3 | Methicillin-resistant S. aureus | 1 (0.5–4) |
| hBD-3 | Escherichia coli | 4 (4–8) |
| HNP-1 | Staphylococcus aureus | 4 (2–8) |
| HNP-1 | Escherichia coli | 12 (4–32) |
| hBD-1 | Staphylococcus aureus | 8 (4–8) |
Note: The data in this table are derived from a specific study peerj.com and MIC values can vary depending on the experimental conditions and bacterial strains used.
Based on the conducted research, specific detailed information focusing solely on the chemical compound uniquely identified as "this compound" and its distinct antifungal and antiviral mechanisms (excluding human-specific viral outcomes) was not found. The search results primarily discuss defensins as a broader class of antimicrobial peptides or provide detailed mechanisms for specific named defensins such as alpha-defensins (e.g., HNP1-3, HD5), beta-defensins (e.g., HBD1-3), theta-defensins (e.g., retrocyclins), and various plant and insect defensins (e.g., NaD1, ETD151).
While a PubChem entry for "Defensin" with CID 56841867 was identified, the associated information, including its molecular formula (C167H257N47O46), molecular weight (3659.1 g/mol ), and listed synonyms such as "ACTH (7-38) (human)", suggests that this entry may correspond to a peptide distinct from the typical antimicrobial defensins widely studied for antifungal and antiviral properties. nih.gov
Therefore, due to the lack of specific research findings and detailed mechanisms attributed solely to a compound uniquely identified as "this compound" within the scope of antifungal and non-human-specific antiviral activities, it is not possible to generate the requested article strictly adhering to the provided outline and content constraints. The available scientific literature focuses on the mechanisms of action of other characterized defensin types against fungi and viruses.
Biological Roles and Distribution of Defensin C
Role in Innate Immunity and Host Defense Systems
Defensins, including those related to Defensin-C, are fundamental components of the innate immune system, acting as a first line of defense against invading pathogens. wikipedia.orgstmu.edu.pkfrontiersin.orgoup.comwikipedia.org They are expressed constitutively or induced by inflammatory mediators and microbial products. stmu.edu.pkoup.comnih.gov Their defensive mechanisms involve direct microbicidal action against bacteria, fungi, and viruses. wikipedia.orgstmu.edu.pkfrontiersin.orgoup.com This direct action can occur through various mechanisms, such as disrupting microbial cell membranes or interfering with metabolic processes. wikipedia.org Some defensins can also neutralize microbial products. stmu.edu.pk
Defensins contribute to host defense by mobilizing and activating phagocytes and mast cells. stmu.edu.pk They can also inactivate or neutralize microbial products. stmu.edu.pk The expression of defensins can be regulated by epithelial cells, Paneth cells, and other immune cells to modulate innate immune responses. stmu.edu.pk
Immunomodulatory Functions of this compound
Defensins possess significant immunomodulatory capabilities, influencing both innate and adaptive immune responses. wikipedia.orgstmu.edu.pknih.govfrontiersin.orgfrontiersin.orgphysiology.orgoup.comresearchgate.netmdpi.comnih.govuni-freiburg.demdpi.combowdish.ca They serve as signals that initiate, mobilize, and amplify adaptive immune responses. nih.gov This immunomodulatory role positions defensins as a link between the innate and adaptive arms of the immune system. oup.comnih.govfrontiersin.orgjmb.or.krfrontiersin.org
Chemoattraction and Activation of Immune Cells (e.g., T cells, dendritic cells, monocytes, neutrophils)
Defensins function as chemoattractants for various immune cells, directing them to sites of infection or inflammation. wikipedia.orgstmu.edu.pkfrontiersin.orgphysiology.orgoup.commdpi.comnih.govmdpi.com This chemoattractant ability was an early exciting observation, highlighting their role in recruiting adaptive immune cells. frontiersin.org
Specific examples of immune cells chemoattracted by defensins include:
Immature dendritic cells frontiersin.orgfrontiersin.orgresearchgate.netmdpi.comaai.orgscirp.org
Memory CD4+ T cells frontiersin.orgfrontiersin.orgmdpi.comaai.orgscirp.org
Monocytes frontiersin.orgfrontiersin.orgresearchgate.netmdpi.comaai.orgnih.govacademie-sciences.fr
Activated neutrophils stmu.edu.pkjmb.or.krfrontiersin.orgaai.orgacademie-sciences.fr
Macrophages researchgate.netmdpi.comaai.orgnih.govnih.gov
Mast cells frontiersin.orgaai.orgnih.govnih.gov
This chemoattraction can be mediated through specific receptors, such as CCR6 for immature dendritic cells and memory T cells, and CCR2 for monocytes, dendritic cells, and macrophages. frontiersin.orgmdpi.comaai.orgscirp.orgacademie-sciences.fr Defensins can also activate immune cells, such as dendritic cells via TLR4. aai.org
Influence on Cytokine Production and Signaling Pathways
Defensins can influence the production of cytokines and modulate signaling pathways in immune cells. physiology.orgnih.govuni-freiburg.demdpi.combowdish.canih.gov For instance, human beta-defensins can induce the production of various cytokines and chemokines, including IL-6, IL-10, IP-10, CCL2, CCL20, and RANTES, in human keratinocytes at higher concentrations. frontiersin.org This can involve enhanced Ca2+ mobilization and phosphorylation of signaling molecules like EGFR, STAT1, and STAT3. frontiersin.org
Defensins can also alter innate signaling responses. frontiersin.org For example, in plasmacytoid dendritic cells, defensins can enhance the intracellular uptake of DNA, promoting TLR9-dependent IFN-α production. frontiersin.org In primary mouse macrophages, defensins can influence the production of proinflammatory cytokines and chemokines like CXCL12, and alter responses to double-stranded RNA, increasing IFNβ and decreasing CXCL10 production. frontiersin.org
Furthermore, defensins can induce chemokine expression indirectly. frontiersin.org They can also modulate cytokine responses in monocytes and lymphocytes. frontiersin.orgresearchgate.netnih.gov For example, human alpha-defensins can increase the expression of pro-inflammatory cytokines TNF-α and IL-1 in human monocytes. frontiersin.org The effect on cytokine production can be concentration-dependent and vary between different defensin (B1577277) types and target cells. physiology.orgoup.com
Distribution of this compound Across Organisms and Tissues
Defensins are widely distributed across different kingdoms of life, reflecting their ancient role in host defense. wikipedia.orgtandfonline.comfrontiersin.orgstmu.edu.pkjmb.or.kroup.commdpi.comacademie-sciences.frtandfonline.comcigb.edu.cunih.gov
Presence in Animals (e.g., Mammals, Invertebrates, Insects)
Defensins are found in a broad range of animals, including vertebrates and invertebrates. tandfonline.comstmu.edu.pkfrontiersin.orgoup.comjmb.or.krresearchgate.netresearchgate.netmdpi.comaai.orgacademie-sciences.frnih.govtandfonline.com In mammals, including humans, defensins are key components of the innate immune system. stmu.edu.pkfrontiersin.orgoup.comaai.org They are produced by various cell types, including phagocytic cells (like neutrophils and macrophages) and epithelial cells lining different tracts such as the gastrointestinal, genitourinary, and respiratory tracts, as well as the skin. wikipedia.orgresearchgate.netstmu.edu.pkfrontiersin.orgoup.comnih.govresearchgate.netmdpi.comaai.org Alpha-defensins are predominantly found in neutrophils and intestinal Paneth cells, while beta-defensins are expressed in epithelial cells in various tissues. researchgate.netmdpi.comaai.org
Defensins are also well-characterized in invertebrates, particularly insects and molluscs. wikipedia.orgoup.comfrontiersin.orgnih.gov Insect defensins share structural and functional similarities with mammalian beta-defensins.
Presence in Plants and Fungi
Defensins are also present in plants and fungi, where they contribute to defense against pathogens. wikipedia.orgresearchgate.nettandfonline.comfrontiersin.orgfrontiersin.orgoup.comphysiology.orgaai.orgnih.govtandfonline.comnih.gov Plant defensins are cysteine-rich peptides primarily involved in defense against fungal pathogens, although antibacterial and insecticidal activities have also been reported. tandfonline.comwikipedia.org They are found in various plant tissues, including seeds, flowers, and roots, and can be expressed constitutively or induced by stress. wikipedia.orgwikipedia.org Fungal defensins have also been identified, mainly exhibiting antibacterial activities. wikipedia.org Defensins from plants and fungi often belong to the cis-defensin superfamily, which is distinct from the trans-defensins found in vertebrates, though some structural similarities exist. wikipedia.orgnih.gov
Broader Physiological Functions of this compound (e.g., wound healing, development, fertility, cancer modulation, not in humans)
While the specific compound "this compound" was not explicitly identified by this name in the scientific literature reviewed, research on defensins in various non-human organisms has revealed broader physiological roles beyond their well-established antimicrobial functions. These roles include involvement in processes such as wound healing, development, fertility, and the modulation of cancer in these organisms.
In the context of wound healing, studies in non-human models have suggested a role for defensins. For instance, an experimental model of corneal wound healing in rabbits demonstrated the selective upregulation of defensins that paralleled the reepithelialization process of the wound. frontiersin.org This indicates that defensins can contribute to the complex cellular events involved in tissue repair in non-human species.
Regarding development, defensins have been implicated in developmental processes in organisms other than humans. Research in mice, for example, has shown that a murine defensin is expressed in the nervous system, intestine, and pancreas during the postimplantation embryonic stage, suggesting a potential role in the development of these tissues. biorxiv.org
The role of defensins in fertility has been observed in several non-human mammalian species. Studies in mice where multiple beta-defensin genes were deleted resulted in male sterility, highlighting the synergistic function of these defensins in sperm maturation, movement, and protection against premature acrosome reaction. oup.com In macaques, a specific beta-defensin, DEFB126, is important for sperm protection from the female immune system and for mediating sperm attachment to the oviductal epithelium. nih.govveterinaryworld.org Predicted glycosylation sites in bovine beta-defensins also support a role for these peptides in reproductive functions in cattle. nih.gov Animal studies collectively indicate that defensins play an important role in sperm maturation, motility, and fertilization.
Furthermore, defensins have been shown to modulate cancer in non-human organisms. A study in Drosophila demonstrated that the antimicrobial peptide defensin can cooperate with tumor necrosis factor (TNF) to induce tumor cell death. This finding suggests a role for defensins in influencing cancer progression in invertebrate models.
These examples from various non-human species illustrate the diverse physiological functions of defensins in processes beyond host defense against microbes, encompassing critical roles in wound repair, development, reproduction, and interactions with cancerous cells.
Evolutionary Biology of Defensin C
Gene Duplication and Diversification of Defensin (B1577277) Genes
The primary engine driving the vast diversity of defensins is gene duplication, followed by the rapid diversification of the resulting gene copies. researchgate.netbachem.com Defensin genes are often located in complex, unstable genomic regions, making them prone to duplication events through processes like non-allelic homologous recombination. nih.gov These duplicated genes then provide the raw genetic material for evolutionary innovation.
Once a gene is duplicated, one copy can retain the original function while the other is free to accumulate mutations. This process has led to:
Expansion of the Defensin Repertoire: Many species possess large families of defensin genes. Bivalve mollusks, for instance, exhibit lineage-specific tandem duplications, resulting in an expanded and diverse set of "big defensins". researchgate.net Similarly, the organization of α- and β-defensin gene clusters on human chromosome 8 is consistent with multiple rounds of duplication and divergence from a common ancestral gene. bachem.comnih.gov
Functional Neofunctionalization: Duplicated genes can evolve entirely new functions. While the ancestral role is antimicrobial, some defensins have been co-opted for other biological processes, including immune modulation, reproductive functions, and even influencing coat color in dogs. bachem.comnih.gov
Copy Number Variation (CNV): The number of copies of a particular defensin gene can vary significantly among individuals within a population. nih.gov This variation in gene dosage is a crucial mechanism for adaptation, allowing for a rapid evolutionary response to new or changing pathogenic threats. bachem.comnih.gov In primates, evidence suggests the convergent evolution of β-defensin copy numbers, highlighting its adaptive importance. nih.gov
Table 1: Key Mechanisms in Defensin Gene Diversification
| Mechanism | Description | Evolutionary Consequence |
| Gene Duplication | The process by which a region of DNA coding for a gene is duplicated. | Creates genetic redundancy, allowing new functions to evolve. |
| Positive Selection | The evolutionary pressure that favors new, advantageous mutations. | Drives rapid diversification of duplicated genes to combat evolving pathogens. |
| Gene Conversion | A process where one DNA sequence replaces a homologous sequence, leading to homogenization or diversification. | Can create novel chimeric genes, as seen in the duplication of chicken defensin 7. core.ac.uk |
| Copy Number Variation (CNV) | Differences in the number of copies of a particular gene among individuals. | Allows for variable expression levels and rapid adaptation to local selective pressures. nih.gov |
Phylogenomic Analysis and Comparative Genomics of Defensin-C
Phylogenomic and comparative genomic analyses have been instrumental in untangling the complex evolutionary relationships among defensins. By comparing defensin gene sequences and their genomic locations across different species, researchers can reconstruct their evolutionary history, identify orthologous genes (genes in different species that evolved from a common ancestral gene), and pinpoint the selective pressures that have shaped their evolution. wikipedia.org
Comparative studies across mammals like humans, mice, and rats reveal both conserved and divergent features of defensin gene clusters. wikipedia.org For example, the orthologous β-defensin gene cluster in humans is significantly larger than in mice, reflecting differences in genome size and evolutionary history. wikipedia.org Despite these structural differences, the fundamental two-exon structure of these genes is often conserved. wikipedia.org
In birds, analysis across 25 species of Galliformes (the order that includes chickens and turkeys) has shown significant evolutionary diversification characterized by gene duplication, gene loss, and pseudogenization (the process by which a gene becomes non-functional). Phylogenetic trees constructed from these analyses show that different defensin lineages evolve at different rates, with some undergoing rapid change under positive selection. Similar comparative studies in ants and grasses have also highlighted lineage-specific expansions and extensive sequence diversity, demonstrating how defensin families are fine-tuned to the ecological niche of the organism.
Adaptations of this compound in Different Organisms and Environments
The structural and functional diversity of defensins reflects their remarkable adaptation to a wide array of organisms and environments. This adaptation is evident in their expression patterns, antimicrobial specificity, and evolved secondary functions.
In Plants: Plant defensins are particularly effective against fungal pathogens, where they act by disrupting fungal cell membranes. nih.gov Some have also evolved dual functions, such as inhibiting the α-amylase enzymes of herbivorous insects, thereby providing protection against pests. nih.gov
In Invertebrates: Marine invertebrates like mussels and oysters, which live in pathogen-rich environments, express a diverse repertoire of defensins in their epithelial tissues and hemocytes (immune cells). researchgate.net In some insects, defensins are a key component of the response to septic injury.
In Vertebrates: The anatomical distribution of defensins in vertebrates is a clear sign of adaptation. Different β-defensins are expressed in various epithelial and mucosal tissues, such as the skin, respiratory tract, and urogenital tract, placing them at the front lines of potential microbial invasion. nih.gov Their expression is often tailored to the specific pathogens most likely to be encountered at those sites. nih.gov
Recruitment as Toxins: In a fascinating example of functional adaptation, the stable defensin structural scaffold has been repurposed by various animals for use in venom. By modifying loops on the core structure, defensins have evolved from antimicrobial peptides into potent neurotoxins that target ion channels. This evolutionary leap has occurred independently in snakes, scorpions, and the platypus, showcasing the versatility of the defensin fold.
This continuous process of adaptation ensures that the defensin family remains a vital and dynamic component of the host's defense toolkit, constantly evolving to meet new challenges in the ongoing evolutionary arms race with pathogens.
Computational and Bioinformatic Approaches for Defensin C Research
Predictive Modeling of Defensin-C Structure and Function
Predictive modeling is a cornerstone in understanding the structural basis of this compound function. These computational techniques are employed to forecast three-dimensional structures, pinpoint functional motifs, and infer biological activities based on primary amino acid sequences and associated biochemical properties. Homology modeling is a frequently utilized method when the experimentally determined structure of a homologous defensin (B1577277) is available. For instance, homology modeling has been applied to predict the structure of mature CcDef2, an insect defensin. This analysis revealed a structure comprising an alpha-helix and two beta-pleated sheets, stabilized by three disulfide bonds, which together form a cysteine-stable αβ (CSαβ) motif. mdpi.com This stable structural arrangement is considered crucial for the antibacterial activity observed in defensins. mdpi.com
Beyond structural predictions, computational methods can estimate physicochemical properties directly from the amino acid sequence. royalsocietypublishing.org These properties are then integrated into predictive models to anticipate biological function. For example, the mature CcDef2 peptide was computationally characterized as a typical cationic peptide, possessing five positive charges, a molecular weight of 4.70 kDa, and a theoretical isoelectric point of 9.10. mdpi.com Such cationic characteristics are commonly associated with the antimicrobial mechanisms of defensins.
Predictive modeling also facilitates the identification of conserved amino acid residues and sequence motifs critical for defensin function. In silico mutagenesis studies on big defensin from the Pacific oyster identified conserved charged residues, specifically R64 and E71, as being detrimental and destabilizing to the protein's structure and function. tandfonline.comnih.gov Subsequent molecular docking studies further emphasized the importance of R64 in mediating ligand interactions. tandfonline.comnih.gov
Molecular Dynamics Simulations and Protein-Protein Docking of this compound
Molecular dynamics (MD) simulations are indispensable for investigating the dynamic behavior, flexibility, and stability of defensin structures, as well as their interactions with other molecular entities like cell membranes or protein targets. These simulations provide insights into conformational changes and interaction dynamics over time. For example, 100 ns MD simulations of wild-type and mutant big defensin structures demonstrated significant conformational alterations in the mutants, which were not apparent from initial static homology models. tandfonline.comnih.gov MD simulations can also evaluate the intrinsic stability of defensin structures, confirming that disulfide bonds contribute significantly to maintaining a compact and stable fold resistant to various forces. researchgate.net Accelerated MD simulations have been used to study mutations in plant defensins, indicating that specific amino acid substitutions can enhance structural stability and increase the peptide's ability to deform membranes. plos.org
The interaction of defensins with biological membranes, a key aspect of their antimicrobial action, is frequently studied using MD simulations. Simulations involving a defensin peptide and a model bacterial membrane have revealed the dynamic nature of membrane lipids and the formation of transient complexes with the defensin through multiple binding modes. acs.org
Protein-protein docking is a computational technique used to predict how a defensin might bind to a target protein. This is particularly relevant for defensins involved in modulating immune responses or inhibiting enzymes. For instance, protein-protein docking studies have been employed to explore the potential interaction between human β-defensin-2 (HBD-2) and matrix metalloproteinase (MMP)-9 or protein kinase C (PKC)-βII, suggesting HBD-2 could act as a dual inhibitor. acs.org Docking analysis provides details on the specific amino acid residues involved in the binding interface and the types of interactions, such as hydrogen bonds and nonbonded contacts. acs.org
Genomics and Proteomics for this compound Identification and Characterization
Genomics and proteomics provide the foundational data for identifying and characterizing defensin genes and proteins, including those related to this compound. Bioinformatic methods are applied to mine genomic and transcriptomic datasets for sequences that share characteristics with known defensins, such as conserved cysteine motifs and predicted structural features. A bioinformatic screen of the Vitis vinifera genome, for example, identified 79 defensin-like sequences (DEFLs), corresponding to 46 genes and their variants. apsnet.org Similarly, bioinformatics was used for a genome-wide identification of plant defensins (PDFs) in Brassica napus, leading to the discovery of 37 full-length PDF homologs. peerj.com
These identification efforts often employ computational tools like BLAST and HMMer, which search for sequences based on homology and conserved domain profiles. pnas.org A combined approach utilizing both HMMer and BLAST has proven effective in uncovering novel β-defensin genes that were not detected by single-tool analyses. pnas.org
Genomic and proteomic data also offer insights into the evolutionary history and diversification of defensin families. Phylogenetic analysis of defensin sequences helps establish evolutionary relationships and delineate distinct clades within the defensin superfamily. nih.govnih.gov Analysis of gene structure and genomic organization provides clues about the evolutionary mechanisms, such as gene duplication events, that contribute to the expansion and diversification of defensin gene clusters. apsnet.org
Proteomic data complements genomic findings by confirming the expression of defensin proteins and enabling the characterization of their mature forms. Analysis of identified defensin sequences includes determining their physicochemical properties, predicting signal peptides and propeptides, and identifying post-translational modifications like disulfide bonds. mdpi.comuniprot.org Gene expression analysis, often guided by genomic and transcriptomic data and performed using techniques like RT-PCR, helps determine the specific tissues and developmental stages where particular defensins are expressed, as well as their transcriptional regulation in response to various stimuli, including infection. nih.govnih.gov
Advanced Methodologies in Defensin C Research
In Vitro Assays for Defensin-C Activity and Mechanism Elucidation
In vitro assays are fundamental for characterizing the direct biological activity of this compound and dissecting its underlying mechanisms. These studies often involve incubating synthesized or purified this compound with target microorganisms or cells under controlled laboratory conditions.
Common in vitro methods include microbroth dilution assays to determine the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of this compound against various bacterial and fungal strains researchgate.net. These assays quantify the lowest concentration of the peptide required to inhibit visible microbial growth or kill a certain percentage of the microbial population, respectively. Studies have demonstrated the activity of defensins, including those related to this compound, against a range of pathogens, such as Gram-positive bacteria like Micrococcus luteus and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa researchgate.netnih.govfrontiersin.orgup.ac.zaresearchgate.net. Plant defensins have also shown activity against fungi like Candida albicans researchgate.net.
Mechanism elucidation frequently utilizes assays that probe membrane integrity, as many defensins exert their effects by disrupting microbial membranes. The SYTOX Green permeabilization assay, for instance, measures the ability of this compound to permeabilize bacterial membranes, allowing the fluorescent dye to enter cells and bind to nucleic acids up.ac.za. Studies using this method have shown that defensins can cause permeabilization of bacterial membranes up.ac.za. Direct measurements of bacterial survival after incubation with defensins at different pH levels have also provided insights into how environmental conditions influence activity frontiersin.org.
Beyond membrane disruption, in vitro studies on plant defensins have revealed other mechanisms, including the inhibition of protein synthesis and enzymatic activities such as proteases and α-amylases nih.gov. These diverse findings highlight that the mechanisms of action can vary depending on the source and target of the defensin (B1577277).
Animal Models in this compound Functional Studies (excluding clinical outcomes)
Animal models are crucial for investigating the functional roles of this compound within a living organism's complex environment and immune system. These studies focus on the peptide's contribution to host defense and its interactions with pathogens and host tissues, without assessing clinical disease outcomes in vertebrates.
Insects, particularly mosquitoes like Aedes aegypti and kissing bugs like Rhodnius prolixus, are widely used models for studying this compound in the context of vector immunity to arboviruses, bacteria, and parasites plos.orggeorgiasouthern.edunih.govplos.orgfrontiersin.orgnih.govmdpi.comgoogle.com. Functional studies in Aedes aegypti have examined the role of this compound in the mosquito's response to viruses such as Ebinur Lake virus (EBIV) and dengue virus (DENV) plos.orgplos.org. These studies often involve infecting mosquitoes with pathogens and monitoring this compound expression levels or manipulating this compound expression to observe effects on pathogen load or dissemination within the mosquito plos.orgplos.orgfrontiersin.orggoogle.com. For example, Defensin C was found to be downregulated in Aedes aegypti infected with EBIV plos.org. In Rhodnius prolixus, studies have investigated Defensin C expression in response to bacterial challenges, revealing tissue-specific expression patterns and suggesting a role in regulating intestinal bacterial populations georgiasouthern.edunih.govmdpi.com.
Ticks, including Ornithodoros moubata and Ixodes scapularis, serve as models for studying defensins in tick immunity against bacteria and fungi nih.govresearchgate.netresearchgate.net. Research in these models has explored defensin expression in different tissues like the midgut and hemolymph following pathogen exposure or blood feeding, indicating their involvement in tick defense mechanisms nih.govresearchgate.netresearchgate.net.
Other invertebrate models, such as cat fleas (Ctenocephalides felis) and bumble bees (Bombus terrestris), have also been used to study defensin expression and immune responses to bacterial challenges georgiasouthern.edumdpi.com. These animal models collectively provide valuable insights into the in vivo functions of this compound and related defensins in mediating innate immunity against a variety of pathogens.
Transcriptomic and Proteomic Analyses of this compound Effects
Transcriptomic studies measure the levels of mRNA transcripts, offering a snapshot of gene activity. In Aedes aegypti, transcriptomic analysis has shown differential expression of the defensin C gene in response to infection with EBIV or the trypanosomatid Strigomonas culicis plos.orgfrontiersin.org. These studies have revealed that defensin C expression can be either upregulated or downregulated depending on the specific pathogen and time point of infection plos.orgfrontiersin.org. Transcriptomic analysis in Rhodnius prolixus has also investigated defensin C transcript levels following bacterial challenge, highlighting its distinct regulation compared to other antimicrobial peptides georgiasouthern.edunih.gov. Furthermore, transcriptomic analysis in marine bivalves has indicated changes in defensin C expression in response to environmental stressors like organic contaminants unimore.it.
These 'omics' approaches provide a broader systems-level understanding of the biological pathways and processes influenced by this compound, complementing targeted studies of its activity.
Advanced Microscopy Techniques for this compound Localization and Interaction Studies
Advanced microscopy techniques are indispensable tools for visualizing the location of this compound within cells and tissues and observing its interactions with pathogens and cellular structures.
Confocal microscopy is frequently employed for its ability to generate high-resolution optical sections and three-dimensional reconstructions of fluorescently labeled samples googleapis.com. This technique can be used to visualize the distribution of this compound within host cells or its co-localization with pathogens or specific cellular compartments googleapis.comresearchgate.net. Confocal microscopy has also been applied in broader biological contexts relevant to defensin research, such as assessing cellular responses like lipid peroxidation in mosquito cells gla.ac.uk and studying the interaction of plant defensins with fungal cells researchgate.net. It has also been used to visualize cellular components in wound beds in the context of potential therapeutic applications google.com.
Electron microscopy techniques, such as transmission electron microscopy (TEM) and scanning electron microscopy (SEM), offer even higher resolution to examine the ultrastructural effects of this compound on target microorganisms and to visualize the details of pathogen-host interactions. TEM has been used to observe the impact of defensins on bacterial morphology, revealing significant lysis and leakage of cytoplasmic contents due to membrane damage nih.govresearchmap.jp. SEM provides detailed surface views and has been utilized to analyze the interaction between parasites and host cells in mosquito midguts frontiersin.org and to visualize the morphological changes induced by defensins on bacterial cell membranes up.ac.za.
These advanced microscopy methods provide critical visual evidence supporting findings from activity assays and 'omics' analyses, offering spatial and ultrastructural context to the mechanisms and functions of this compound.
Emerging Research Directions for Defensin C
Role of Defensin-C in Microbiome Homeostasis
Research highlights the critical role of defensins in maintaining the delicate balance of microbial communities, particularly in mucosal environments like the gut. These host defense peptides, referred to here under the user's term "this compound," are key components of the innate immune system, produced by epithelial cells (such as Paneth cells in the intestine) and various immune cells nih.govrcsb.orgmdpi.com. They contribute to microbiome homeostasis through their direct antimicrobial activity and their ability to modulate host-microbe interactions nih.govrcsb.orgrcsb.orgcellgs.comasm.org.
Defensins exhibit selective toxicity, often displaying potent activity against potential pathogens while being less detrimental to beneficial commensal bacteria. This selective pressure helps shape the composition of the microbial community mdpi.com. For instance, alpha-defensins secreted by Paneth cells are crucial for regulating the enteric microbiota composition mdpi.com. Studies in animal models have shown that alpha-defensins can promote the recovery of commensal bacteria, such as Bacteroides, following antibiotic-induced dysbiosis, suggesting a role beyond simple microbial killing in maintaining diversity and stability wikipedia.org. Beta-defensins are also recognized as important curators of microbial loads across mucosal systems, managing the crosstalk between the host and microbes rcsb.orgmedchemexpress.com. Alterations in beta-defensin expression have been linked to imbalances in gut microbiota composition, as observed in studies involving altered dietary conditions in mice vax-before-travel.com.
Research findings underscore that defensins contribute to preventing the translocation of commensal bacteria to normally sterile sites, a process that can be influenced by factors like viral infections suppressing defensin (B1577277) expression in animal models drugbank.com. The intricate interplay between defensins and the microbiome is a dynamic area of research, revealing how these peptides act as key gatekeepers preventing pathogen-associated inflammation and disease while supporting physiological normality rcsb.org.
Novel Interactions of this compound with Host Receptors and Signaling Pathways
Beyond their direct antimicrobial functions, defensins, interpreted here as "this compound," are increasingly recognized for their multifaceted roles as immunomodulators that interact with host cells through specific receptors and influence various signaling pathways nih.govgenecards.orgpeptanova.dercsb.orgnih.govacs.orguniprot.orgrcsb.org. These interactions bridge the innate and adaptive immune responses peptanova.de.
Defensins can act as chemoattractants for immune cells, including monocytes, macrophages, immature dendritic cells, and T cells, directing them to sites of infection or inflammation nih.govpeptanova.denih.govuniprot.orgwikipedia.org. This recruitment is often mediated through interaction with host cell receptors. While the specific receptors for all defensins are not fully elucidated, research has identified interactions with various receptors. For example, some defensins can interact with pattern recognition receptors like Toll-like receptors (TLRs), influencing downstream signaling cascades asm.orgnih.gov. Beta-defensins have been shown to activate TLRs. Certain AMPs, including some discussed alongside defensins, can inhibit inflammatory responses induced by bacterial products like LPS by interacting with receptors such as P2X7R or TLR2/4, thereby modulating pathways like Akt-p38 phosphorylation and NF-κB activation nih.gov.
Studies suggest that alpha-defensins may function through a common G protein-coupled receptor that is distinct from those used by beta-defensins for chemoattraction wikipedia.org. These interactions with host receptors and subsequent modulation of signaling pathways like NF-κB and MAPK contribute to regulating inflammatory responses, cytokine production, and immune cell activation, highlighting the complex communication network orchestrated by defensins nih.govacs.orguniprot.org.
Genetic Engineering Strategies for Modulating this compound Expression or Function in Non-Human Systems
Genetic engineering approaches in non-human systems are valuable tools for investigating the biological roles of defensins, referred to as "this compound" in this context, and exploring their therapeutic potential. These strategies involve modulating defensin expression levels or altering their function to understand their impact on host defense, microbiome composition, and disease pathogenesis.
Studies utilize genetically modified animal models, such as mice with deficiencies in enzymes responsible for activating defensins (e.g., matrix metalloproteinase 7, MMP7, which activates alpha-defensins), to dissect the specific contributions of these peptides in vivo wikipedia.org. By observing the phenotypes of these models, researchers can gain insights into how the absence or reduction of functional defensins affects susceptibility to infection, the composition and stability of the microbiome, and the development of inflammatory conditions wikipedia.orgvax-before-travel.com.
Transgenic approaches, where defensin genes are introduced and expressed in non-native systems or at altered levels, also provide valuable information about defensin function rcsb.org. For instance, transgenic mouse models expressing specific human defensins have been used to study their protective roles against bacterial challenges rcsb.org. While still largely in experimental stages, genetic engineering at the host level to enhance or modify defensin production or function holds promise for developing novel strategies to improve innate immunity in non-human systems, potentially with implications for agriculture or veterinary medicine.
Development of this compound Mimetics and Analogs for Research Applications
The development of synthetic molecules that mimic the structure and function of natural defensins, referred to here as "this compound," represents a significant area of research with applications in understanding defensin mechanisms and exploring potential therapeutic leads. These defensin mimetics and analogs are designed to overcome some limitations of natural peptides, such as susceptibility to proteolytic degradation and potential toxicity, while retaining their desirable properties like broad-spectrum antimicrobial activity and immunomodulatory functions.
Researchers are developing both peptide-based analogs with modified sequences or structures and non-peptide synthetic molecules that replicate the key features of defensins, such as their cationic and amphipathic nature. These synthetic compounds serve as valuable tools for research, allowing for systematic investigation of the structural determinants of defensin activity and interaction with microbial membranes and host cells.
Examples of defensin mimetics, such as brilacidin, have been developed and studied for their antimicrobial properties and ability to disrupt bacterial cell membranes, mimicking the action of natural defensins. Research using these mimetics and analogs helps to elucidate the mechanisms by which defensins kill microbes, interact with host receptors, and modulate immune responses, providing insights that can guide the development of new anti-infective or immunomodulatory agents.
Investigating the "Double-Edged Sword" Nature of this compound in Pathogenesis (in non-human contexts)
Emerging research highlights that defensins, referred to as "this compound," can exhibit a "double-edged sword" nature, playing protective roles in host defense but also potentially contributing to pathogenesis in certain contexts, particularly in non-human systems. This dual nature is a key focus of ongoing investigation.
While defensins are essential for clearing pathogens, their dysregulation or interaction with specific microbes can sometimes have detrimental effects on the host. In non-human models, studies have demonstrated instances where defensins can inadvertently enhance infection or contribute to excessive inflammation and tissue damage acs.org. For example, certain human alpha-defensins (HD5 and HD6) have been shown in in vitro and ex vivo studies to promote the infection of Shigella, a bacterial pathogen, by enhancing its adhesion to host epithelial cells. This suggests that pathogens can sometimes exploit the normal functions of defensins for their own advantage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
